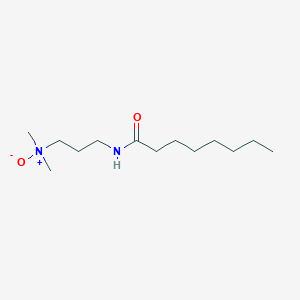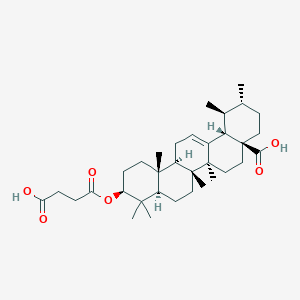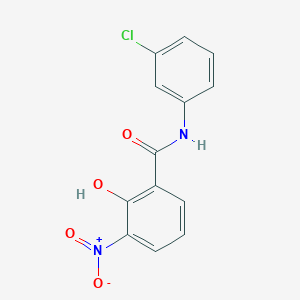
3'-Chloro-3-nitrosalicylanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-3-nitrosalicylanilide is an organic compound with the molecular formula C13H9ClN2O4. It is a derivative of salicylanilide, characterized by the presence of a chloro group at the 3’ position and a nitro group at the 3 position of the benzene ring. This compound is known for its antimicrobial properties and has been studied for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-nitrosalicylanilide typically involves the nitration of salicylanilide followed by chlorination. The general synthetic route can be summarized as follows:
Nitration: Salicylanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3 position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride. This step introduces the chloro group at the 3’ position.
Industrial Production Methods
Industrial production of 3’-Chloro-3-nitrosalicylanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions
3’-Chloro-3-nitrosalicylanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 3’-Chloro-3-aminosalicylanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学的研究の応用
3’-Chloro-3-nitrosalicylanilide has been extensively studied for its antimicrobial properties. It has shown efficacy against a range of microorganisms, including bacteria and fungi. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antimicrobial activity and potential use in controlling microbial infections.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections.
Industry: Used in the formulation of antimicrobial agents for various industrial applications.
作用機序
The antimicrobial activity of 3’-Chloro-3-nitrosalicylanilide is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. Additionally, it may interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.
類似化合物との比較
3’-Chloro-3-nitrosalicylanilide can be compared with other halonitrosalicylanilides, such as:
4’-Chloro-5-nitrosalicylanilide: Known for its potent antimicrobial activity, particularly against Mycobacterium leprae.
2’,5-Dichloro-4’-nitrosalicylanilide: Used as a pesticide and studied for its effects on aquatic organisms.
5-Chloro-3-tert-butyl-2’-chloro-4’-nitrosalicylanilide: Investigated for its protonophore activity and effects on membrane potential.
The uniqueness of 3’-Chloro-3-nitrosalicylanilide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
6491-02-7 |
|---|---|
分子式 |
C13H9ClN2O4 |
分子量 |
292.67 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-3-1-4-9(7-8)15-13(18)10-5-2-6-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChIキー |
VUEHVDVDVUINBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


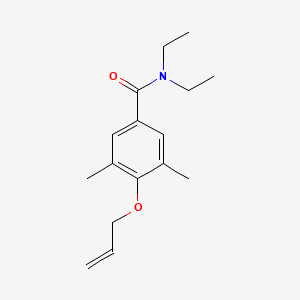
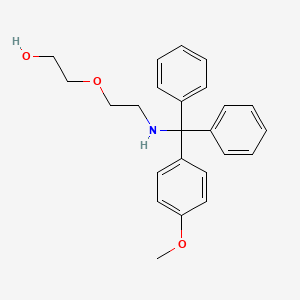

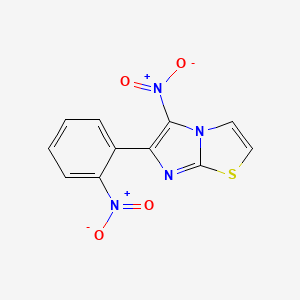
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
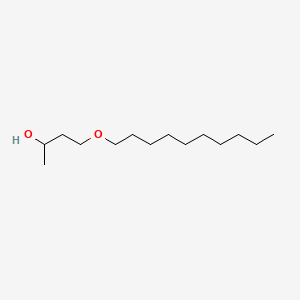
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)


![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)
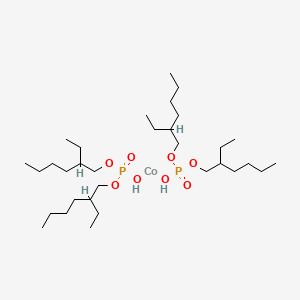
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
